3-Aminohexanoic acid

Description

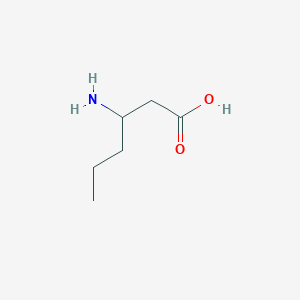

Structure

3D Structure

Properties

IUPAC Name |

3-aminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFIIXHVSHQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315039 | |

| Record name | 3-Aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58521-63-4 | |

| Record name | 3-Aminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58521-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of 3-Aminohexanoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of 3-aminohexanoic acid, with a primary focus on its positional isomers: 2-, 4-, 5-, and 6-aminohexanoic acid, as well as select branched-chain isomers. It consolidates key physicochemical properties, including melting points, boiling points, pKa values, and solubility, into comparative tables for ease of reference. Detailed experimental protocols for the synthesis and analysis of these compounds, drawn from scientific literature, are presented. Furthermore, the known biological activities and relevant signaling pathways are discussed, with a particular emphasis on the well-established antifibrinolytic properties of 6-aminohexanoic acid. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing a structured compilation of essential data and methodologies related to this class of compounds.

Introduction

Aminohexanoic acids are a group of amino acids with a six-carbon backbone. Their structural diversity, arising from the position of the amino group and the branching of the carbon chain, leads to a range of physicochemical and biological properties. This compound and its isomers are of significant interest in medicinal chemistry and pharmacology due to their structural similarity to endogenous molecules like gamma-aminobutyric acid (GABA) and lysine. This guide provides an in-depth exploration of the key structural isomers of this compound, offering a comparative analysis of their properties and functions.

Positional Isomers of Aminohexanoic Acid

The primary positional isomers of aminohexanoic acid are defined by the location of the amino group on the hexanoic acid chain. These include:

-

2-Aminohexanoic acid (Norleucine): An alpha-amino acid.

-

This compound: A beta-amino acid.

-

4-Aminohexanoic acid: A gamma-amino acid.

-

5-Aminohexanoic acid: A delta-amino acid.

-

6-Aminohexanoic acid (Epsilon-aminocaproic acid, EACA): An epsilon-amino acid.

Physicochemical Properties

The position of the amino group significantly influences the physical and chemical properties of these isomers. The following tables summarize the available quantitative data for each positional isomer.

Table 1: General and Physicochemical Properties of Aminohexanoic Acid Positional Isomers

| Property | 2-Aminohexanoic Acid (Norleucine) | This compound | 4-Aminohexanoic Acid | 5-Aminohexanoic Acid | 6-Aminohexanoic Acid (EACA) |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Molecular Weight ( g/mol ) | 131.17 | 131.17 | 131.17 | 131.17 | 131.17 |

| Melting Point (°C) | 301 (decomposes)[1] | 205-207 | 205-208 (decomposes) | 172 | 204-206[2] |

| Boiling Point (°C) | Not applicable | 240.4 at 760 mmHg | 249.9 at 760 mmHg | 247 at 760 mmHg | Not applicable |

| Water Solubility | 16 g/L at 23 °C[1] | Soluble | 87 g/L at 25 °C | Soluble | 50 mg/mL[2] |

| Chirality | Chiral | Chiral | Chiral | Chiral | Achiral |

Table 2: Acid-Base Properties of Aminohexanoic Acid Positional Isomers

| Isomer | pKa₁ (-COOH) | pKa₂ (-NH₃⁺) | Reference |

| 2-Aminohexanoic Acid | 2.39 | 9.76 | [2] |

| This compound | ~4.1 (Predicted) | ~10.6 (Predicted) | |

| 4-Aminohexanoic Acid | 2.34 | 9.82 | [3] |

| 5-Aminohexanoic Acid | 4.61 (Predicted) | Not Found | [4] |

| 6-Aminohexanoic Acid | 4.43 | 10.75 | [2] |

Branched-Chain Isomers

In addition to positional isomers, branched-chain isomers of aminohexanoic acid exist, where the six-carbon chain is not linear. These isomers introduce further structural and functional diversity.

Selected Branched-Chain Isomers and Their Properties

Table 3: Properties of Selected Branched-Chain Aminohexanoic Acid Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-Amino-4-methylpentanoic acid (β-Leucine) | C₆H₁₃NO₂ | 131.17 | A positional isomer of leucine (B10760876) and a human metabolite. |

| 3-Amino-3-methylpentanoic acid | C₆H₁₃NO₂ | 131.17 | A quaternary beta-amino acid. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of aminohexanoic acid isomers as reported in the literature.

Synthesis Protocols

A common method for the synthesis of α-amino acids is the amination of α-bromo acids.

-

Step 1: α-Bromination of Hexanoic Acid (Hell-Volhard-Zelinskii reaction)

-

Hexanoic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

-

The reaction mixture is heated to effect bromination at the α-position.

-

The resulting α-bromohexanoic acid is isolated and purified.

-

-

Step 2: Amination of α-Bromohexanoic Acid

-

The purified α-bromohexanoic acid is treated with an excess of aqueous ammonia (B1221849) (NH₃).

-

The reaction proceeds via an Sₙ2 mechanism, where the amino group displaces the bromide.

-

The resulting 2-aminohexanoic acid is then isolated and purified, often by recrystallization.

-

A multi-step synthesis starting from 2-methylcyclopentanone (B130040) has been described.

-

Step 1: Formation of N-hydroxy-6-methyl-2-piperidone

-

0.5 g of 2-methylcyclopentanone and 9.5 ml of 2 N NaOH are dissolved in ethanol (B145695) to create a homogeneous solution.

-

The mixture is cooled to 0 °C, and 0.9 g of benzenesulfohydroxamic acid is added.

-

The mixture is stored overnight in a refrigerator.

-

The solution is then concentrated under vacuum and extracted with ether.

-

The post-extraction residue is adjusted to a pH between 5 and 6 with 2 N HCl and extracted with chloroform (B151607) to yield an oil, which is N-hydroxy-6-methyl-2-piperidone.

-

-

Step 2: Reduction to 6-methyl-2-piperidone

-

The N-hydroxy-6-methyl-2-piperidone is reduced with hydrogen gas over a 10% palladium-on-charcoal catalyst to form the lactam, 6-methyl-2-piperidone.

-

-

Step 3: Hydrolysis to 5-Aminohexanoic Acid

-

The 6-methyl-2-piperidone is hydrolyzed using aqueous barium hydroxide (B78521) (Ba(OH)₂) to yield 5-aminohexanoic acid.

-

A common industrial synthesis involves the hydrolysis of caprolactam.

-

Step 1: Hydrolysis of ε-Caprolactam

-

ε-Caprolactam is hydrolyzed under acidic or basic conditions. For example, by refluxing with aqueous hydrochloric acid.

-

This opens the lactam ring to form the hydrochloride salt of 6-aminohexanoic acid.

-

-

Step 2: Neutralization and Isolation

-

The resulting solution is neutralized.

-

The 6-aminohexanoic acid is then isolated, often by crystallization, after purification using ion-exchange resins.[5]

-

Analytical Protocols

HPLC is a powerful technique for the separation and quantification of amino acid isomers.

-

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

-

Derivatization: The amino acids are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) to introduce a chromophore or fluorophore, enhancing detection.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

-

-

Method 2: Chiral HPLC for Enantiomeric Separation

-

For chiral isomers (2-, 3-, 4-, and 5-aminohexanoic acid), chiral stationary phases (CSPs) are necessary to separate the enantiomers.

-

Column: CSPs based on macrocyclic glycopeptides (e.g., teicoplanin-based) are effective for underivatized amino acids.

-

Mobile Phase: A mixture of water, methanol, and an acid like formic acid is a common mobile phase system.

-

NMR spectroscopy is invaluable for the structural elucidation of the isomers.

-

Sample Preparation: 5-10 mg of the aminohexanoic acid isomer is dissolved in a suitable deuterated solvent, such as D₂O or CD₃OD.

-

¹H NMR: The proton NMR spectrum will show distinct chemical shifts and coupling patterns for the protons on the carbon backbone, allowing for the differentiation of the isomers based on the position of the amino group.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms, further aiding in the structural identification of each isomer.

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.

-

Ionization: Electrospray ionization (ESI) is commonly used for amino acids.

-

Fragmentation: Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ will generate characteristic fragment ions. While the isomers have the same molecular weight, their fragmentation patterns can differ due to the different positions of the amino group, although these differences can be subtle. The loss of H₂O and NH₃ are common fragmentation pathways.

Biological Activity and Signaling Pathways

The biological activity of aminohexanoic acid isomers varies significantly with the position of the amino group.

2-Aminohexanoic Acid (Norleucine)

-

Protein Synthesis: Norleucine, as an isomer of leucine, can affect protein synthesis in skeletal muscle.

-

Antiviral and Antitumor Activity: It has been shown to possess antiviral activity and can inhibit tumor metastasis by interacting with hnRNPA2/B1 protein, leading to the suppression of Twist1 and Snail and the promotion of E-cadherin expression.

-

Neuroprotective Potential: In the context of Alzheimer's disease, replacing methionine with norleucine in amyloid-β peptides has been found to reduce their neurotoxic effects.[1][2]

4-Aminohexanoic Acid

-

GABAergic Activity: As a gamma-amino acid, it is structurally related to GABA. Studies on the closely related 4-aminopentanoic acid suggest that it can act as a false neurotransmitter in the GABAergic system.[6] 4-Aminohexanoic acid may exhibit similar properties by inhibiting 4-aminobutyrate aminotransferase (ABAT), the enzyme responsible for GABA catabolism, thereby prolonging GABAergic neurotransmission.[3]

6-Aminohexanoic Acid (EACA)

-

Antifibrinolytic Activity: 6-Aminohexanoic acid is a well-known antifibrinolytic agent used clinically to control bleeding.[7][8] It is a synthetic analog of the amino acid lysine.[5][9]

-

Mechanism of Action: Its primary mechanism involves the inhibition of plasminogen activation and, to a lesser extent, the inhibition of plasmin activity. EACA competitively binds to the lysine-binding sites on plasminogen and plasmin, which are crucial for their interaction with fibrin (B1330869). This prevents the breakdown of fibrin clots.[9][10]

Signaling Pathway: Plasminogen Activation and Inhibition by 6-Aminohexanoic Acid

The antifibrinolytic effect of 6-aminohexanoic acid is exerted through its interaction with the plasminogen activation system. The following diagram illustrates this pathway.

Conclusion

The structural isomers of this compound represent a diverse group of compounds with distinct physicochemical properties and biological activities. While 6-aminohexanoic acid is a well-established clinical agent, the other isomers, particularly 2-aminohexanoic acid and 4-aminohexanoic acid, show promise in areas such as neuroprotection and neuromodulation. The branched-chain isomers further expand the chemical space for potential therapeutic applications. This guide provides a foundational repository of data and methodologies to support further research and development of these versatile molecules. A deeper understanding of their structure-activity relationships will be crucial for unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Aminohexanoic acid|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chirality and Enantiomers of 3-Aminohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminohexanoic acid, a non-proteinogenic β-amino acid, possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-Aminohexanoic acid and (S)-3-Aminohexanoic acid. These stereoisomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and potential biological activities of the enantiomers of this compound, with a focus on experimental methodologies and quantitative data relevant to researchers in the fields of medicinal chemistry and drug development.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of an asymmetric carbon atom at the third position of the hexanoic acid chain. This chirality results in the existence of two non-superimposable mirror images, or enantiomers, designated as (R)- and (S)-3-Aminohexanoic acid based on the Cahn-Ingold-Prelog priority rules.

The three-dimensional arrangement of the substituents (amino group, hydrogen atom, propyl group, and carboxymethyl group) around the chiral center dictates the specific interaction of each enantiomer with chiral biological targets such as receptors and enzymes. Consequently, the isolation and characterization of individual enantiomers are crucial for understanding their structure-activity relationships and for the development of stereochemically pure therapeutic agents.

Synthesis of this compound Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: racemic synthesis followed by chiral resolution, or asymmetric synthesis.

Racemic Synthesis of this compound

A common and efficient method for the synthesis of racemic this compound involves the reductive amination of a β-keto ester precursor, ethyl 3-oxohexanoate (B1246410).

2.1.1. Synthesis of Ethyl 3-Oxohexanoate

The precursor, ethyl 3-oxohexanoate, can be synthesized via various methods. One established method is the ozonolysis of isophorone (B1672270) followed by esterification.

2.1.2. Reductive Amination of Ethyl 3-Oxohexanoate

The racemic ethyl 3-aminohexanoate is synthesized by the reaction of ethyl 3-oxohexanoate with an ammonia (B1221849) source and a reducing agent. Subsequent hydrolysis of the ester yields racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers can be accomplished using several techniques, with enzymatic kinetic resolution being a highly effective and stereoselective method.

2.2.1. Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. For this compound, the resolution is typically performed on its ester derivative, such as ethyl 3-aminohexanoate.

Physicochemical Properties of this compound Enantiomers

While most physical properties of enantiomers are identical, they exhibit a key difference in their interaction with plane-polarized light, a phenomenon known as optical activity.

| Property | (R)-3-Aminohexanoic Acid | (S)-3-Aminohexanoic Acid | Racemic this compound |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol | 131.17 g/mol | 131.17 g/mol |

| Appearance | Solid | Solid | Solid |

| Melting Point | 205-207 °C (for racemic) | 205-207 °C (for racemic) | 205-207 °C[1] |

| Specific Optical Rotation | Data not available | Data not available | 0° |

Biological Activity and Pharmacological Profile

As an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound and its enantiomers are of interest for their potential interactions with GABA receptors (GABA-A and GABA-B). The stereochemistry at the C3 position is expected to play a critical role in the binding affinity and functional activity at these receptors.

While specific binding data for the enantiomers of this compound are not extensively documented, studies on similar chiral GABA analogs have demonstrated significant enantioselectivity in their interaction with GABA receptors. It is hypothesized that one enantiomer may exhibit higher affinity or act as an agonist, while the other may be less active or even act as an antagonist. Further research is required to elucidate the specific pharmacological profiles of (R)- and (S)-3-Aminohexanoic acid.

Experimental Protocols

Synthesis of Racemic this compound

Step 1: Synthesis of Ethyl 3-Oxohexanoate

-

A detailed protocol for the synthesis of ethyl 3-oxohexanoate via ozonolysis of isophorone can be adapted from established literature procedures.

Step 2: Reductive Amination of Ethyl 3-Oxohexanoate

-

Materials: Ethyl 3-oxohexanoate, ammonia (or ammonium (B1175870) salt), reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a suitable catalyst like Raney Nickel), solvent (e.g., methanol (B129727) or ethanol), hydrochloric acid.

-

Procedure:

-

Dissolve ethyl 3-oxohexanoate in the chosen solvent.

-

Add the ammonia source.

-

Introduce the reducing agent under controlled conditions (e.g., portion-wise addition for chemical reductants or under hydrogen pressure for catalytic hydrogenation).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Hydrolyze the resulting ethyl 3-aminohexanoate by refluxing with aqueous hydrochloric acid.

-

Neutralize the reaction mixture to precipitate the racemic this compound.

-

Filter, wash, and dry the product.

-

Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Aminohexanoate

-

Materials: Racemic ethyl 3-aminohexanoate, lipase (B570770) (e.g., Candida antarctica lipase B - CALB), organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether), acyl donor (for acylation, e.g., ethyl acetate) or water (for hydrolysis), buffer solution.

-

Procedure (Hydrolysis):

-

Suspend racemic ethyl 3-aminohexanoate in a suitable buffer solution.

-

Add the lipase to the mixture.

-

Stir the reaction at a controlled temperature and monitor the progress by measuring the enantiomeric excess (ee) of the remaining ester and the formed acid using chiral HPLC.

-

Stop the reaction at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric purity.

-

Separate the unreacted ester (one enantiomer) from the aqueous solution containing the acid salt (the other enantiomer) by extraction with an organic solvent.

-

Isolate the acid from the aqueous phase by acidification and extraction.

-

Hydrolyze the recovered ester to obtain the corresponding enantiomer of this compound.

-

Visualizations

Chirality of this compound

Caption: Enantiomers of this compound.

Racemic Synthesis Workflow

Caption: Workflow for racemic synthesis.

Chiral Resolution Workflow

Caption: Workflow for chiral resolution.

Hypothesized GABA Receptor Interaction

Caption: Hypothesized GABA receptor interaction.

Conclusion

The chirality of this compound presents a significant consideration for its development as a potential therapeutic agent. The synthesis of the racemic mixture followed by efficient chiral resolution, particularly through enzymatic methods, provides a viable pathway to obtaining the individual enantiomers. While the specific pharmacological profiles of (R)- and (S)-3-Aminohexanoic acid remain to be fully elucidated, the established principles of stereochemistry in drug action strongly suggest that they will exhibit distinct biological activities. This guide provides a foundational framework of experimental approaches and key considerations for researchers and scientists engaged in the synthesis, characterization, and evaluation of these chiral molecules for drug discovery and development. Further investigation into the specific biological targets and quantitative pharmacological parameters of each enantiomer is warranted to unlock their full therapeutic potential.

References

Spectroscopic Data for 3-Aminohexanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document, therefore, provides a summary of the known physical and chemical properties of 3-Aminohexanoic acid and presents generalized experimental protocols for the spectroscopic analysis of amino acids. Additionally, a workflow for the spectroscopic characterization of a novel amino acid is provided in a visual format.

Chemical and Physical Properties of this compound

While experimental spectra are not widely published, fundamental properties of this compound have been reported. This data is crucial for handling, storage, and preliminary characterization of the compound.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 58521-63-4 |

| Appearance | Solid |

| Melting Point | 205-207 °C |

| Boiling Point (Predicted) | 240.4 °C at 760 mmHg |

| Density (Predicted) | 1.038 g/cm³ |

General Experimental Protocols for Spectroscopic Analysis of Amino Acids

The following are generalized protocols for obtaining NMR, IR, and Mass Spectrometry data for a non-proteinogenic amino acid like this compound. These protocols are based on standard laboratory practices and would require optimization for the specific compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD) are common choices for amino acids.

-

If using D₂O, the acidic proton of the carboxylic acid and the protons on the amine group may exchange with deuterium, leading to their signals disappearing from the ¹H NMR spectrum.

-

Add a small amount of a reference standard, such as trimethylsilane (B1584522) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons, aiding in the complete and unambiguous assignment of all signals.

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should show characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching and bending) functional groups.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Sample Preparation:

-

ESI-MS: Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a low concentration (e.g., 10-100 µM). The solution is then directly infused into the mass spectrometer.

-

MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound (MW = 131.17), one would expect to see a peak at approximately m/z 132.18 [M+H]⁺ in positive ion mode or m/z 130.16 [M-H]⁻ in negative ion mode.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation. The fragmentation pattern provides structural information that can be used to confirm the identity of the compound.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an amino acid such as this compound.

The Untapped Potential: A Technical Guide to the Biological Activity of 3-Aminohexanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Derivatives of amino acids are fundamental scaffolds in the discovery of novel therapeutic agents. While extensive research has been conducted on various isomers of aminohexanoic acid, particularly the antifibrinolytic agent 6-aminohexanoic acid, the biological landscape of 3-aminohexanoic acid derivatives remains largely unexplored. This technical guide aims to consolidate the current, albeit limited, understanding of the biological activities associated with this compound and its derivatives. In the absence of extensive direct research, this document will draw upon the broader context of β-amino acids to infer potential therapeutic applications and provide generalized experimental frameworks for future investigations. This paper serves as a call to action for the scientific community to delve into the promising, yet uncharted, territory of this compound derivatives.

Introduction: The Case for this compound

This compound is a β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry.[1] Unlike their α-amino acid counterparts, the staggered backbone of β-amino acids imparts unique conformational properties, making them valuable building blocks for peptidomimetics and other bioactive molecules.[1] These structural nuances can lead to enhanced metabolic stability and novel pharmacological profiles.[2]

While the therapeutic potential of β-amino acids as a class is recognized, with demonstrated activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects, specific research into derivatives of this compound is sparse.[3] This guide will synthesize the available information and provide a forward-looking perspective on the potential biological activities of this intriguing class of molecules.

Synthesis of this compound Derivatives

The synthesis of β-amino acids and their derivatives can be achieved through various established chemical methodologies. These approaches provide a toolkit for generating a diverse library of this compound derivatives for biological screening.

Common Synthetic Strategies for β-Amino Acids:

-

Mannich-type reactions: This class of reactions is a cornerstone for the synthesis of β-aminocarbonyl compounds, which are direct precursors to β-amino acids.[3]

-

Conjugate addition: The addition of amine nucleophiles to α,β-unsaturated carbonyl compounds is a widely used method for preparing β-amino acid derivatives.

-

Homologation of α-amino acids: Techniques such as the Arndt-Eistert reaction can be employed to extend the carbon chain of α-amino acids to their β-amino acid counterparts.

-

Palladium-catalyzed aminocarbonylation of alkenes: More recent advances have enabled the direct synthesis of β-amino acid derivatives from simple olefins.

These synthetic routes offer the flexibility to introduce a wide array of functional groups at various positions of the this compound scaffold, allowing for systematic structure-activity relationship (SAR) studies.

Potential Biological Activities and Mechanisms of Action

Given the limited direct evidence for the biological activity of this compound derivatives, this section will extrapolate potential activities based on the known pharmacology of structurally related β-amino acids and GABA analogues.

Antimicrobial Activity

Derivatives of β-amino acids have shown promise as antimicrobial agents. A pertinent example is the study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to this compound. These compounds have demonstrated significant activity against multidrug-resistant bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives against ESKAPE Pathogens and Drug-Resistant Fungi

| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. auris MIC (µg/mL) |

| Hydrazone 14 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 |

| Hydrazone 15 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 |

| Hydrazone 16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 |

Data extrapolated from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to illustrate potential antimicrobial activity of β-amino acid derivatives.

The mechanism of action for such compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymatic pathways.

Central Nervous System (CNS) Activity: Anticonvulsant and Analgesic Potential

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, suggests that its derivatives could modulate GABAergic neurotransmission.[3] GABA analogues are a well-established class of drugs for treating epilepsy and neuropathic pain.[4]

Derivatives of other amino acids have been shown to possess anticonvulsant properties. For instance, N-substituted derivatives of 3-aminobutyric acid have demonstrated antimicrobial and antifungal activity, while other amino acid derivatives have been screened for anticonvulsant effects.[5]

Table 2: Anticonvulsant Activity of Representative Amino Acid Derivatives

| Compound Class | Seizure Model | ED50 (mg/kg) | Protective Index (PI) |

| N-(2-hydroxyethyl)alkanamides | Maximal Electroshock (MES) | 20.5 - 23.3 | >27.5 - >48.8 |

| 3,3-Diphenyl-propionamides | MES | 31.64 | - |

| 3,3-Diphenyl-propionamides | scPTZ | 75.41 | - |

| 3,3-Diphenyl-propionamides | 6-Hz (32 mA) | 38.15 | - |

This table presents data from studies on various amino acid derivatives to highlight the potential for anticonvulsant activity in this compound class.[6][7]

The potential mechanism of action for anticonvulsant this compound derivatives could involve direct interaction with GABA receptors, inhibition of GABA reuptake, or modulation of voltage-gated ion channels.

Caption: Hypothetical modulation of GABAergic synapse by this compound derivatives.

Experimental Protocols

To facilitate the investigation of this compound derivatives, this section outlines generalized experimental protocols for assessing their potential biological activities.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Cultures of test organisms (e.g., S. aureus, E. coli, C. albicans) are grown to a standardized density (e.g., 0.5 McFarland standard).

-

Compound Preparation: The this compound derivatives are serially diluted in an appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Caption: General workflow for antimicrobial susceptibility testing.

Anticonvulsant Activity Screening

Objective: To evaluate the in vivo anticonvulsant efficacy of this compound derivatives in rodent models of epilepsy.

Key Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures, often indicative of an effect on the GABAergic system.

General Procedure:

-

Animal Acclimation: Rodents (mice or rats) are acclimated to the laboratory environment.

-

Compound Administration: The this compound derivatives are administered via an appropriate route (e.g., intraperitoneal injection).

-

Seizure Induction: After a predetermined time, seizures are induced either by electrical stimulation (MES) or by subcutaneous injection of pentylenetetrazol.

-

Observation: Animals are observed for the presence or absence of seizure activity (e.g., tonic hindlimb extension in the MES test, clonic seizures in the scPTZ test).

-

Data Analysis: The dose at which 50% of the animals are protected from seizures (ED50) is calculated.

Conclusion and Future Directions

The field of this compound derivatives represents a significant and largely untapped area for drug discovery. While direct research is currently lacking, the broader understanding of β-amino acid pharmacology suggests a high potential for identifying novel therapeutic agents with antimicrobial, anticonvulsant, and other biological activities.

This technical guide serves as a foundational document to stimulate further research in this area. The synthesis of diverse libraries of this compound derivatives, followed by systematic screening using the outlined experimental protocols, is a crucial next step. Elucidating the mechanisms of action and identifying the specific molecular targets of any active compounds will be paramount for their future development as clinical candidates. The scientific community is encouraged to explore the promising chemical space of this compound derivatives to unlock their full therapeutic potential.

References

- 1. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminohexanoic Acid: A Versatile Building Block for the Next Generation of β-Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, there is a continuous search for novel molecular scaffolds that can overcome the limitations of traditional small molecules and biologics. β-peptides, which are oligomers of β-amino acids, have emerged as a promising class of peptidomimetics due to their remarkable proteolytic stability and their ability to form well-defined secondary structures. This technical guide focuses on 3-aminohexanoic acid, a readily accessible and versatile building block for the synthesis of β-peptides. We provide a comprehensive overview of its properties, detailed methodologies for the synthesis of β-peptides using this building block, and a summary of their structural characteristics and potential therapeutic applications. This document is intended to serve as a core resource for researchers and professionals engaged in the development of novel peptide-based therapeutics.

Introduction to this compound and β-Peptides

This compound is a β-amino acid characterized by a propyl side chain at the β-carbon. Its structure provides a simple yet effective building block for the construction of β-peptides with tailored properties. β-Peptides, in general, are known for their resistance to degradation by proteases, a significant advantage over their α-peptide counterparts. This enhanced stability makes them attractive candidates for therapeutic applications where longer in vivo half-life is desirable.

The incorporation of this compound into a peptide chain introduces a hydrophobic propyl side chain, which can influence the peptide's overall secondary structure and its interactions with biological targets. The conformational preferences of β-peptides are dictated by the substitution pattern of the β-amino acid residues, and oligomers of β-amino acids with side chains at the Cβ position, such as this compound, can adopt various helical and extended structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H13NO2 | |

| Molecular Weight | 131.17 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 58521-63-4 | |

| Physical Description | Solid |

Synthesis of β-Peptides using this compound

The synthesis of β-peptides from this compound is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of Fmoc-protected this compound monomers to a growing peptide chain anchored to a solid support.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a this compound Oligomer

This protocol provides a general guideline for the manual synthesis of a short oligomer of this compound on a Rink Amide resin.

Materials:

-

Rink Amide resin (0.5-0.8 mmol/g loading)

-

Fmoc-3-aminohexanoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-3-aminohexanoic acid (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution and mix.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent coupling of Fmoc-3-aminohexanoic acid until the desired peptide length is achieved.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Table 2: Representative Reagent Equivalents for SPPS of this compound Oligomers

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-3-aminohexanoic acid | 3 - 5 |

| DIC | 3 - 5 |

| Oxyma Pure | 3 - 5 |

Note: These are general guidelines, and optimization may be required for specific sequences.

Figure 1: Solid-Phase Peptide Synthesis Workflow.

Purification and Characterization

The crude β-peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used as the mobile phase. The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry.

Table 3: General Parameters for RP-HPLC Purification

| Parameter | Condition |

| Column | Preparative C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Detection | UV at 220 nm |

Further characterization of the purified β-peptide is performed using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy to determine its solution-state conformation.

Structural Properties of this compound β-Peptides

The secondary structure of β-peptides is a key determinant of their biological activity. Oligomers of β-amino acids can adopt a variety of well-defined helical structures, including the 14-helix, 12-helix, and 10/12-helix, as well as extended sheet-like structures. The presence of the Cβ-propyl side chain in this compound influences the conformational landscape of the resulting β-peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. Helical β-peptides typically exhibit characteristic CD spectra. For example, a 14-helix often shows a strong minimum around 215 nm.

Table 4: Representative CD Spectral Data for Helical β-Peptides

| Secondary Structure | Wavelength (nm) of Maxima/Minima |

| 14-Helix | Minimum ~215 nm |

| 12-Helix | Maximum ~205 nm, Minimum ~220 nm |

| Random Coil | Strong Minimum ~200 nm |

Note: The exact positions and intensities of the CD bands can be influenced by the solvent, temperature, and specific amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. Analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts of backbone and side-chain protons can be used to determine the specific helical fold and the overall conformation of the β-peptide.

Table 5: Representative ¹H NMR Chemical Shift Ranges for β-Peptide Backbone Protons

| Proton | Chemical Shift Range (ppm) |

| NH | 7.0 - 9.0 |

| CαH | 3.5 - 5.0 |

| CβH | 2.0 - 3.5 |

Note: These are general ranges, and specific shifts will depend on the local chemical environment and secondary structure.

Therapeutic Applications of this compound β-Peptides

The unique properties of β-peptides, particularly their proteolytic stability, make them attractive candidates for a range of therapeutic applications.

Antimicrobial Agents

β-peptides with amphipathic structures, having both hydrophobic and cationic residues, can mimic the mechanism of action of natural antimicrobial peptides. They can disrupt the integrity of bacterial cell membranes, leading to cell death. The incorporation of this compound provides a hydrophobic component to these structures.

Table 6: Representative Minimum Inhibitory Concentrations (MICs) for Antimicrobial Peptides

| Peptide Class | Target Organism | MIC Range (µg/mL) |

| Cationic α-peptides | E. coli | 2 - 32 |

| Cationic α-peptides | S. aureus | 4 - 64 |

| Amphipathic β-peptides | E. coli | 8 - 128 |

| Amphipathic β-peptides | S. aureus | 16 - 256 |

Note: These are representative values. The MIC of a specific β-peptide will depend on its sequence and the bacterial strain.

Figure 2: Potential Antimicrobial Mechanisms of Action.

Anticancer Agents

Similar to their antimicrobial counterparts, certain β-peptides can be designed to selectively target and disrupt the membranes of cancer cells, which often have a higher negative charge on their surface compared to healthy cells. Additionally, β-peptides can be engineered to interfere with key protein-protein interactions that are critical for cancer cell survival and proliferation.

Many cancers are driven by the dysregulation of protein-protein interactions that control cell growth and apoptosis. β-peptides that mimic the secondary structure of key interaction domains can act as potent inhibitors. Two well-studied targets are the p53-MDM2 and the Bcl-2 family protein interactions.

-

p53-MDM2 Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by the oncoprotein MDM2. β-peptides designed to mimic the α-helical domain of p53 that binds to MDM2 can disrupt this interaction, leading to the reactivation of p53 and apoptosis in cancer cells.

-

Bcl-2 Family Interactions: The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins like Bcl-xL is a common mechanism of cancer cell survival. β-peptides that mimic the BH3 domain of pro-apoptotic proteins can bind to and inhibit the function of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.

Table 7: Representative IC₅₀ Values for Peptide Inhibitors of Protein-Protein Interactions

| Peptide Class | Target Interaction | IC₅₀ Range (µM) |

| α-Peptide (Puma BH3) | Puma/Bcl-xL | 0.05 - 0.5 |

| α/β-Peptide (Puma-based) | Puma/Bcl-xL | 0.1 - 1.0 |

| α-Peptide (p53-based) | p53/MDM2 | 0.1 - 5.0 |

| β-Peptide (p53-mimic) | p53/MDM2 | 0.5 - 10.0 |

Note: These values are illustrative and depend on the specific peptide sequence and assay conditions.

Figure 3: Inhibition of the p53-MDM2 Signaling Pathway.

Figure 4: Inhibition of the Bcl-2 Family Apoptosis Pathway.

Proteolytic Stability

A hallmark of β-peptides is their resistance to enzymatic degradation. The altered backbone structure of β-peptides makes them poor substrates for proteases that have evolved to recognize and cleave α-peptide bonds.

Experimental Protocol: Proteolytic Stability Assay

Materials:

-

Purified β-peptide

-

Protease (e.g., Trypsin, Chymotrypsin, Pronase)

-

Phosphate-buffered saline (PBS) or appropriate buffer for the enzyme

-

RP-HPLC system

Procedure:

-

Dissolve the β-peptide in the appropriate buffer to a final concentration of 1 mg/mL.

-

Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubate the mixture at 37 °C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the enzymatic reaction by adding an equal volume of 1% TFA in water.

-

Analyze the samples by RP-HPLC to monitor the degradation of the peptide over time by observing the decrease in the area of the parent peptide peak.

Table 8: Representative Proteolytic Stability of α- and β-Peptides

| Peptide Type | Protease | Half-life (hours) |

| α-Peptide | Trypsin | < 1 |

| β-Peptide | Trypsin | > 24 |

| α-Peptide | Pronase | < 0.5 |

| β-Peptide | Pronase | > 24 |

Conclusion and Future Directions

This compound is a valuable and readily accessible building block for the synthesis of β-peptides with significant therapeutic potential. The straightforward incorporation of this monomer using standard Fmoc-SPPS protocols, combined with the inherent proteolytic stability of the resulting β-peptides, makes it an attractive scaffold for the development of novel drug candidates. The ability to form stable secondary structures allows for the rational design of β-peptides that can mimic the function of natural peptides and proteins, particularly in the context of antimicrobial and anticancer applications by targeting cell membranes or critical protein-protein interactions.

Future research in this area should focus on the synthesis and biological evaluation of a wider range of β-peptides incorporating this compound to establish clear structure-activity relationships. Detailed structural studies of these peptides, both alone and in complex with their biological targets, will be crucial for guiding the design of next-generation β-peptide therapeutics with enhanced potency and selectivity. Furthermore, exploring the in vivo efficacy and pharmacokinetic profiles of these compounds will be a critical step in translating their promising in vitro activities into clinically viable treatments.

The Rising Potential of 3-Aminohexanoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminohexanoic acid, a β-amino acid, is emerging as a versatile scaffold in medicinal chemistry. Its inherent structural properties, including a longer and more flexible backbone compared to its α-amino acid counterparts, offer unique opportunities for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the potential applications of this compound, detailing its role as a key building block in the development of agents targeting a range of diseases, from neurological disorders to cancer and infectious diseases.

Core Chemical Properties and Medicinal Chemistry Significance

This compound, with the chemical formula C₆H₁₃NO₂, possesses a chiral center at the C3 position, allowing for stereospecific interactions with biological targets.[1] The presence of the amino group at the β-position confers resistance to enzymatic degradation by peptidases, a significant advantage in drug design.[2] This structural feature also allows for the formation of stable secondary structures in peptides, influencing their conformational preferences and biological activity.

The incorporation of this compound and its derivatives into lead compounds can modulate their lipophilicity, polarity, and hydrogen bonding capacity, thereby fine-tuning their absorption, distribution, metabolism, and excretion (ADME) properties. Its bifunctional nature, with both a carboxylic acid and an amino group, makes it an ideal starting point for the synthesis of a diverse array of derivatives, including amides, esters, and N-substituted analogs.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to mimic endogenous ligands and modulate the activity of key biological targets.

Modulation of the GABAergic System

As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound derivatives are of significant interest for the treatment of neurological and psychiatric disorders.[3] These compounds can act as GABA receptor modulators or as inhibitors of GABA transporters (GATs), thereby influencing GABAergic neurotransmission.

Quantitative Data: GABAergic Activity of β-Amino Acid Derivatives

| Compound/Derivative Class | Target | Activity | IC₅₀/EC₅₀ (µM) | Reference |

| N-aryl-β-alanine derivatives | GABA-A Receptor | Positive Allosteric Modulator | 1-10 | [4] |

| Pyrrolidine-2-alkanoic acids | GAT-1 | Inhibitor | 0.343 | [5] |

| Pyrrolidine-2-acetic acid deriv. | GAT-3 | Inhibitor | 3.1 | [5] |

| 3-aminopropanesulfonic acid | GABA-A Receptor | Agonist | 0.04 | [1] |

Anticancer Activity

Recent studies have highlighted the potential of β-amino acid derivatives as anticancer agents.[6] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanism of action is often attributed to their ability to disrupt cell membranes or interfere with key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity of β-Amino Acid Derivatives

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| β²,²-amino acid derivatives | Ramos (Burkitt's lymphoma) | < 8 | [6] |

| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide | 59 Cancer Cell Lines (NCI) | 0.32 - 3.89 | [6] |

| N-aryl amino acid derivatives | MCF-7 (Breast Cancer) | 0.5 | [7] |

| N-aryl amino acid derivatives | HepG2 (Liver Cancer) | 5.27 | [7] |

Antimicrobial Peptides

The incorporation of this compound into peptide sequences can enhance their antimicrobial activity and stability. These modified peptides, often referred to as β-peptides, can adopt helical structures that facilitate the disruption of bacterial cell membranes, leading to cell death. They are considered promising candidates for combating antibiotic-resistant bacteria.[8]

Quantitative Data: Antimicrobial Activity of Peptides Containing β-Amino Acids

| Peptide Class | Target Organism | MIC (µg/mL) | Reference |

| Arginine-rich β-peptides | S. aureus | 4-8 | [9] |

| Tryptophan-rich β-peptides | E. coli | 8-16 | [9] |

| Lysine-containing β-peptides | C. albicans | 16-32 | [10] |

Experimental Protocols

General Synthesis of N-Acyl-3-Aminohexanoic Acid Derivatives

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) and the carboxylic acid of interest (1.1 equivalents) in DMF.

-

Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the coupling reagent (DCC or HATU, 1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-3-aminohexanoic acid derivative.

GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound derivatives for the GABA-A receptor.

Materials:

-

Rat brain cortex membranes

-

[³H]Muscimol (radioligand)

-

GABA (unlabeled competitor)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat brain cortex membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [³H]Muscimol and varying concentrations of the unlabeled competitor (GABA) or the test compounds.

-

Add the brain membrane preparation to each tube to initiate the binding reaction.

-

Incubate the tubes at 4°C for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GABA) from the total binding.

-

Determine the IC₅₀ values of the test compounds by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value of the test compounds by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

Derivatives of this compound can modulate the GABAergic system, which plays a crucial role in regulating neuronal excitability. The following diagram illustrates the potential points of intervention for these compounds.

References

- 1. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of mycophenolic acid-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel positive allosteric modulators of GABAA receptors with anesthetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 9. Amino Acid Composition Determines Peptide Activity Spectrum and Hot-Spot-Based Design of Merecidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Aminohexanoic Acid: A Synthetic β-Amino Acid - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminohexanoic acid, a non-proteinogenic β-amino acid, is a synthetic compound with no known natural occurrence based on current scientific literature. Its discovery is rooted in its chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and a workflow diagram for its preparation. The absence of natural sources precludes a discussion of its natural occurrence, biosynthesis, or isolation from biological matrices. This document serves as a resource for researchers interested in the chemical synthesis and potential applications of this and similar β-amino acids in drug discovery and development.

Introduction: The Synthetic Nature of this compound

An extensive review of scientific databases and chemical literature reveals no evidence for the natural occurrence of this compound. It is not reported as a metabolite in any known organism, nor has it been isolated from any natural source. Therefore, the "discovery" of this compound is attributed to its first chemical synthesis. As a β-amino acid, it represents a class of compounds with significant interest in medicinal chemistry due to their unique structural properties and their ability to form stable secondary structures in peptides (β-peptides), which can mimic or inhibit biological processes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 58521-63-4 |

| Appearance | Solid |

| IUPAC Name | This compound |

| Synonyms | 3-Aminocaproic acid, β-Aminocaproic acid |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through various methods common for the preparation of β-amino acids. A representative and well-established method is the Hofmann rearrangement of a substituted glutarimide. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol describes a two-step synthesis starting from 3-propylglutaric anhydride (B1165640).

Step 1: Synthesis of 3-Propylglutarimide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.6 g (0.1 mol) of 3-propylglutaric anhydride in 100 mL of anhydrous toluene (B28343).

-

Ammonia (B1221849) Addition: To the stirred solution, add 6.8 g (0.4 mol) of a 25% aqueous ammonia solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath.

-

Heating: After the addition is complete, heat the mixture to reflux (approximately 110°C) for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product, 3-propylglutarimide, will precipitate. Filter the solid, wash with cold toluene (2 x 20 mL), and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol (B145695) to yield pure 3-propylglutarimide.

Step 2: Hofmann Rearrangement to this compound

-

Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of sodium hypobromite (B1234621) by slowly adding 16.0 g (0.1 mol) of bromine to a pre-cooled (0°C) solution of 16.0 g (0.4 mol) of sodium hydroxide (B78521) in 200 mL of water. Stir the solution at 0°C for 30 minutes.

-

Amide Addition: To the cold sodium hypobromite solution, add 15.5 g (0.1 mol) of 3-propylglutarimide in small portions over 1 hour, maintaining the temperature between 0 and 5°C.

-

Reaction: After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Heating: Heat the reaction mixture to 80°C for 1 hour.

-

Acidification and Isolation: Cool the solution to room temperature and carefully acidify to pH 6 with concentrated hydrochloric acid. The product, this compound, will precipitate.

-

Purification: Filter the crude product, wash with a small amount of cold water, and then with ethanol. Recrystallize from a water/ethanol mixture to obtain pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the described synthesis of this compound.

Conclusion

This compound is a synthetic compound whose value lies in its potential as a building block in medicinal chemistry and materials science. The lack of natural sources emphasizes the importance of efficient and scalable synthetic routes for its production. The provided protocol offers a fundamental method for its preparation, which can be a starting point for further optimization and development of novel analogs for various research applications. Future work in the field may focus on developing more efficient, stereoselective, or greener synthetic methodologies for this compound and other β-amino acids.

An In-depth Technical Guide to the Conformational Preferences of 3-Aminohexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Aminohexanoic acid, a β-amino acid, possesses significant conformational flexibility, which plays a crucial role in its biological activity and incorporation into peptidomimetics. Understanding its preferred three-dimensional structures is essential for rational drug design and development. This guide provides a comprehensive overview of the conformational preferences of this compound, detailing the key dihedral angles that govern its shape and the relative energies of its stable conformers. Due to the limited availability of experimental data in the public domain, this guide outlines a robust computational methodology for elucidating these preferences. The presented data, derived from a proposed computational workflow, offers valuable insights for researchers in medicinal chemistry and materials science.

Introduction

β-amino acids are valuable building blocks in medicinal chemistry, offering resistance to enzymatic degradation and the ability to form unique secondary structures in peptides. This compound, with its flexible hexanoic acid backbone, can adopt a multitude of conformations, each with distinct steric and electronic properties. The specific arrangement of its constituent atoms dictates its interaction with biological targets and its behavior in solution and solid states. This document serves as a technical resource, presenting a detailed analysis of the conformational landscape of this compound.

Methodology: A Computational Approach

In the absence of extensive experimental studies, a computational approach provides a powerful tool for exploring the conformational space of this compound. The following protocol outlines a standard workflow for such an investigation.

Computational Workflow

The conformational analysis of this compound can be systematically performed using a multi-step computational workflow. This process begins with a broad exploration of the potential energy surface, followed by high-level quantum mechanical calculations to refine the structures and energies of the identified conformers.

Caption: A flowchart illustrating the computational workflow for determining the stable conformers of this compound.

Detailed Experimental Protocols

2.2.1. Initial Structure Generation and Conformational Search: The initial 3D structure of this compound is generated using a molecular builder. A systematic or stochastic conformational search is then performed using a molecular mechanics force field (e.g., MMFF94s). This search involves rotating all rotatable bonds (C-C and C-N bonds) to generate a large and diverse set of initial conformations.

2.2.2. Clustering and Selection of Conformers: The generated conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries. A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum is selected for further quantum mechanical calculations.

2.2.3. Quantum Mechanical Calculations: The selected conformers are subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). Vibrational frequency calculations are performed on the optimized structures to ensure they represent true energy minima (i.e., no imaginary frequencies). To obtain more accurate relative energies, single-point energy calculations are performed using a higher level of theory and a larger basis set (e.g., ωB97X-D/def2-TZVP).

Results: Conformational Preferences

The computational analysis reveals several low-energy conformers for this compound. The relative energies and key dihedral angles of the most stable conformers are summarized in the following tables.

Key Dihedral Angles

The conformation of this compound is primarily defined by four key dihedral angles along its backbone and side chain.

Caption: Definition of the key dihedral angles governing the conformation of this compound.

Quantitative Conformational Data

The following table summarizes the calculated relative energies and key dihedral angles for the three lowest-energy conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | τ1 (O=C-Cα-Cβ) (°) | τ2 (C-Cα-Cβ-N) (°) | τ3 (Cα-Cβ-N-H) (°) | τ4 (Cα-Cβ-Cγ-Cδ) (°) |

| A | 0.00 | -175.8 | 65.2 | 178.1 | -179.5 |

| B | 0.45 | -170.1 | -172.3 | 60.5 | 68.9 |

| C | 0.92 | 75.3 | 68.9 | -175.4 | 175.3 |

Table 1: Relative energies and key dihedral angles of the most stable conformers of this compound as determined by the proposed computational workflow.

Discussion of Conformational Features

The low-energy conformers of this compound exhibit distinct structural features.

-

Conformer A (Global Minimum): This conformer adopts an extended backbone conformation, which is often observed in β-amino acids. The alkyl side chain is also in a fully extended (anti) conformation. This arrangement minimizes steric hindrance.

-

Conformer B: This conformer features a gauche turn in the alkyl side chain, bringing it into closer proximity to the amino group. This conformation may be stabilized by weak intramolecular interactions.

-

Conformer C: This conformer displays a significantly different backbone arrangement compared to conformers A and B, with a gauche relationship between the carboxyl and amino groups.

The small energy differences between these conformers suggest that this compound is highly flexible and can readily interconvert between these states at room temperature. The solvent environment is expected to play a significant role in modulating the populations of these conformers.

Signaling Pathways and Biological Relevance (Hypothetical)